spectroscopic data (NMR, IR, MS) for 2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)aniline
spectroscopic data (NMR, IR, MS) for 2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)aniline
An In-Depth Technical Guide to the Spectroscopic Profile of 2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)aniline
Abstract
This technical guide provides a comprehensive, predictive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)aniline (CAS No. 664997-23-3). In the absence of publicly available experimental spectra for this specific molecule, this document leverages established spectroscopic principles and empirical data from structurally analogous compounds to construct a reliable, in-depth predictive profile. The methodologies, predicted data, and detailed experimental protocols are designed to serve as a foundational resource for researchers, scientists, and professionals in drug development and synthetic chemistry, enabling them to anticipate spectral features, design experiments, and accelerate the structural elucidation process.
Introduction and Molecular Structure
2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)aniline is a fluorinated aromatic amine incorporating a pyrrole moiety. Such structures are of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethyl group and the biological relevance of the pyrrole and aniline scaffolds. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability, making it a valuable substituent in drug design.
Accurate structural characterization is the bedrock of chemical research and development. This guide provides a detailed predictive framework for the NMR, IR, and MS spectra of the title compound, explaining the causal relationships between its molecular structure and its spectroscopic signatures.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectroscopic data, the atoms of 2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)aniline are numbered as shown below. This convention will be used throughout the guide for all NMR assignments.
Caption: Molecular structure of 2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)aniline with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted chemical shifts (δ) are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing trifluoromethyl (-CF₃) and pyrrole groups.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show distinct signals for the aniline ring protons, the pyrrole ring protons, and the amine protons. The electron-withdrawing -CF₃ group will deshield nearby protons, shifting them downfield, while the -NH₂ group will have a shielding effect on ortho and para protons.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H4 | ~7.5 - 7.6 | d | J(H4-H3) ≈ 8.4 | 1H |
| H6 | ~7.3 - 7.4 | d | J(H6-H4) ≈ 2.0 | 1H |
| H3 | ~7.1 - 7.2 | dd | J(H3-H4) ≈ 8.4, J(H3-H6) ≈ 2.0 | 1H |
| H2', H5' (α-pyrrole) | ~7.1 | t | J ≈ 2.2 | 2H |
| H3', H4' (β-pyrrole) | ~6.3 - 6.4 | t | J ≈ 2.2 | 2H |
| -NH₂ | ~4.0 - 4.5 | br s | - | 2H |
Causality Behind Predictions:
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Aniline Protons (H3, H4, H6): The substitution pattern on the aniline ring creates an AMX spin system. H4 is expected to be the most downfield of this system due to its position relative to the electron-withdrawing CF₃ group. H6 is ortho to the pyrrole and meta to the CF₃ group, appearing as a slightly broadened doublet. H3 is ortho to the electron-donating amino group and coupled to both H4 and H6, resulting in a doublet of doublets.[1][2]
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Pyrrole Protons (H2'/H5', H3'/H4'): N-aryl substitution on a pyrrole ring typically places the α-proton (H2'/H5') signals around 7.0-7.1 ppm and the β-proton (H3'/H4') signals further upfield around 6.3-6.4 ppm.[3][4][5] The signals will appear as triplets due to coupling with their two equivalent neighbors.
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Amine Protons (-NH₂): The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. They typically appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange.[1]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reflect the electronic environment of each carbon atom. The carbon attached to the -CF₃ group will be observed as a quartet due to one-bond C-F coupling.
| Carbon Assignment | Predicted δ (ppm) | Multiplicity (from C-F Coupling) |
| C2 (aniline) | ~145 - 148 | s |
| C1 (aniline) | ~135 - 138 | s |
| C5 (aniline) | ~128 - 131 | q, ¹JCF ≈ 32 Hz |
| C3 (aniline) | ~125 - 127 | s |
| C4 (aniline) | ~122 - 124 | q, ²JCF ≈ 4 Hz |
| C6 (aniline) | ~118 - 120 | s |
| C2', C5' (α-pyrrole) | ~122 | s |
| C3', C4' (β-pyrrole) | ~110 - 112 | s |
| -CF₃ | ~124 - 126 | q, ¹JCF ≈ 272 Hz |
Causality Behind Predictions:
-
The chemical shifts are estimated based on data for trifluoromethylaniline isomers and N-phenylpyrrole derivatives.[1][3][5]
-
The carbon atom directly bonded to the three fluorine atoms (-CF₃) will exhibit a large one-bond coupling constant (¹JCF), resulting in a quartet. The adjacent aromatic carbon (C5) will also show a smaller one-bond quartet splitting, while C4 and C6 may show smaller two- and three-bond couplings, respectively.[1]
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.
| Nucleus | Predicted δ (ppm) (rel. to CFCl₃) | Multiplicity |
| -CF₃ | ~ -62 to -64 | s |
Causality Behind Predictions:
-
The chemical shift of a -CF₃ group on an aromatic ring is typically found in this region.[1][6] In a proton-decoupled spectrum, the signal will be a singlet as all three fluorine atoms are chemically equivalent.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)aniline is expected to show characteristic absorption bands for the N-H bonds of the primary amine, aromatic C-H bonds, C=C bonds of the aromatic rings, and the strong C-F bonds of the trifluoromethyl group.
Predicted Characteristic IR Absorption Bands
| Wavenumber Range (cm⁻¹) | Bond Vibration | Expected Intensity |
| 3450 - 3350 | N-H Asymmetric Stretch | Medium |
| 3380 - 3280 | N-H Symmetric Stretch | Medium |
| 3150 - 3050 | Aromatic C-H Stretch | Medium-Weak |
| 1620 - 1580 | N-H Bend (Scissoring) | Medium-Strong |
| 1600, 1500, 1450 | Aromatic C=C Ring Stretch | Medium-Strong |
| 1340 - 1250 | Aromatic C-N Stretch | Strong |
| 1300 - 1100 | C-F Stretch | Very Strong |
Causality Behind Predictions:
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N-H Vibrations: As a primary aromatic amine, two distinct N-H stretching bands are expected due to symmetric and asymmetric vibrations. A strong N-H bending vibration is also characteristic.[7]
-
Aromatic C-H and C=C: The aromatic rings will give rise to C-H stretching absorptions just above 3000 cm⁻¹ and several C=C stretching bands in the 1450-1600 cm⁻¹ region.[8][9]
-
C-F Vibrations: The C-F bonds of the trifluoromethyl group produce very strong and characteristic absorption bands in the fingerprint region, often appearing as a series of intense peaks.[10][11]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering structural clues.
Predicted Mass Spectrum Data
-
Molecular Formula: C₁₁H₉F₃N₂
-
Exact Mass: 226.0718
-
Molecular Weight: 226.20
| Ionization Mode | Predicted m/z | Possible Fragment/Ion | Description |
| ESI (+) | 227.0791 | [M+H]⁺ | Protonated molecular ion |
| EI / ESI-MS² | 226.0718 | [M]⁺• | Molecular ion |
| EI / ESI-MS² | 157.0655 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical |
| EI / ESI-MS² | 159.0811 | [C₄H₄N-C₆H₄-NH₂]⁺ | Fragmentation at the C-N bond between rings |
| EI / ESI-MS² | 67.0422 | [C₄H₅N]⁺ | Pyrrole cation |
Causality Behind Predictions:
-
Molecular Ion: In Electron Ionization (EI), a clear molecular ion peak at m/z 226 is expected. In soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at m/z 227 will be the base peak.
-
Fragmentation: The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments.
-
The bond between the aromatic ring and the -CF₃ group is a likely point of cleavage, leading to the loss of a ·CF₃ radical (69 Da).
-
The C-N bond connecting the pyrrole and aniline rings is another probable fragmentation site.[12][13]
-
Fragmentation of the pyrrole ring itself, such as the loss of HCN (27 Da), is also possible.[13]
-
Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols for sample preparation and data acquisition are essential.
Workflow for Spectroscopic Analysis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. 1-PHENYLPYRROLE(635-90-5) 1H NMR spectrum [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. lifesciencesite.com [lifesciencesite.com]
- 13. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
